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The B7-H3 (CD276) protein, a member of the B7 superfamily, has emerged as a compelling

immuno-oncology target due to its overexpression across a wide range of solid tumors and its

association with poor prognosis. This has spurred the development of various therapeutic

modalities aimed at harnessing B7-H3 for anti-cancer activity. This guide provides a

comparative analysis of XmAb808, a first-in-class B7-H3 x CD28 bispecific antibody, against

other B7-H3 targeted therapies in development, with a focus on their distinct mechanisms of

action, preclinical and clinical data, and experimental designs.

Executive Summary
B7-H3 targeted therapies are rapidly evolving, with antibody-drug conjugates (ADCs) currently

leading in clinical development. These ADCs, such as Daiichi Sankyo's ifinatamab deruxtecan

(DS-7300) and GSK's GSK'227, have demonstrated promising anti-tumor activity in various

solid tumors. XmAb808, developed by Xencor, represents a differentiated approach by

functioning as a T-cell co-stimulator, aiming to enhance the body's own immune response

against B7-H3 expressing tumors. Another novel approach is exemplified by IBI3001, a

bispecific ADC targeting both B7-H3 and EGFR.

Direct head-to-head clinical trial data is not yet available to definitively compare these

therapies. This guide, therefore, synthesizes available preclinical and clinical data from

separate studies to provide a preliminary comparative landscape.
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Mechanism of Action
The fundamental difference between these therapies lies in their mechanism of engaging the

B7-H3 target to elicit an anti-tumor effect.

XmAb808: A T-Cell Co-stimulatory Bispecific Antibody

XmAb808 is a bispecific antibody with a unique 2+1 format, featuring two binding domains for

B7-H3 and one for the CD28 co-stimulatory receptor on T-cells[1][2]. T-cell activation requires

two signals: "Signal 1" from the T-cell receptor (TCR) recognizing a specific antigen, and

"Signal 2" from a co-stimulatory molecule like CD28[2]. Tumors often lack the ligands for CD28,

leading to an incomplete T-cell response. XmAb808 is designed to provide this crucial "Signal

2" in a tumor-selective manner. By binding simultaneously to B7-H3 on tumor cells and CD28

on T-cells, it aims to amplify T-cell activation and cytotoxicity specifically at the tumor site[1][2].
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Diagram 1: Mechanism of Action of XmAb808.

Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy Delivery

ADCs like DS-7300 and GSK'227 utilize a different strategy. They consist of a monoclonal

antibody that specifically targets B7-H3, linked to a potent cytotoxic payload via a stable linker.

Upon binding to B7-H3 on the tumor cell surface, the ADC is internalized, and the cytotoxic

payload is released, leading to cancer cell death.
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DS-7300 (Ifinatamab Deruxtecan): This ADC is composed of a humanized anti-B7-H3 IgG1

monoclonal antibody, a cleavable tetrapeptide-based linker, and a topoisomerase I inhibitor

payload (deruxtecan, DXd).

GSK'227: This ADC consists of a fully human anti-B7-H3 monoclonal antibody covalently

linked to a topoisomerase inhibitor payload.

IBI3001: A Bispecific Antibody-Drug Conjugate

IBI3001 represents a hybrid approach, functioning as a bispecific ADC. It is designed to

simultaneously target both B7-H3 and the Epidermal Growth Factor Receptor (EGFR), another

well-known cancer target. The payload is the topoisomerase I inhibitor exatecan. This dual-

targeting strategy aims to enhance tumor cell binding and internalization, potentially leading to

greater efficacy.

Tumor Cell

B7-H3
ADC

(e.g., DS-7300, GSK'227)
Anti-B7-H3 Ab + Payload

Binding Internalization Payload Release Tumor Cell
Apoptosis

In Vitro Evaluation In Vivo Evaluation

Binding Assays
(Flow Cytometry)

Co-culture Assays
(PBMCs + Tumor Cells)

Cytokine Release
(ELISA) Cytotoxicity Assays

Tumor Xenograft Model
(Immunodeficient Mice)

Treatment Administration

Tumor Volume
Measurement

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b611110?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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